molecular formula C11H22N2 B13288512 (Cyclopropylmethyl)[2-(piperidin-1-yl)ethyl]amine

(Cyclopropylmethyl)[2-(piperidin-1-yl)ethyl]amine

Cat. No.: B13288512
M. Wt: 182.31 g/mol
InChI Key: ZHRNDWAHSFFIMV-UHFFFAOYSA-N
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Description

(Cyclopropylmethyl)[2-(piperidin-1-yl)ethyl]amine is a chemical compound that features a cyclopropylmethyl group attached to a piperidine ring via an ethylamine linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Cyclopropylmethyl)[2-(piperidin-1-yl)ethyl]amine typically involves the reaction of cyclopropylmethylamine with 2-(piperidin-1-yl)ethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions, thereby improving yield and purity. The final product is typically purified using techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

(Cyclopropylmethyl)[2-(piperidin-1-yl)ethyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, room temperature or elevated temperatures.

    Substitution: Alkyl halides, sulfonates, basic conditions, organic solvents.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amine derivatives.

    Substitution: Alkylated or sulfonated piperidine derivatives.

Scientific Research Applications

(Cyclopropylmethyl)[2-(piperidin-1-yl)ethyl]amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including its use in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of (Cyclopropylmethyl)[2-(piperidin-1-yl)ethyl]amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(Cyclopropylmethyl)-2-(piperidin-1-yl)ethan-1-amine
  • N-(Cyclopropylmethyl)-N-ethyl-2-(4-piperidinyl)ethanamine

Uniqueness

(Cyclopropylmethyl)[2-(piperidin-1-yl)ethyl]amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its cyclopropylmethyl group provides steric hindrance, influencing its reactivity and interaction with molecular targets. Additionally, the presence of the piperidine ring enhances its potential as a pharmacophore in drug design.

Properties

Molecular Formula

C11H22N2

Molecular Weight

182.31 g/mol

IUPAC Name

N-(cyclopropylmethyl)-2-piperidin-1-ylethanamine

InChI

InChI=1S/C11H22N2/c1-2-7-13(8-3-1)9-6-12-10-11-4-5-11/h11-12H,1-10H2

InChI Key

ZHRNDWAHSFFIMV-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCNCC2CC2

Origin of Product

United States

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